Cas no 522627-05-0 (5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide)

5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- Z56846134
- DTXSID401323871
- 522627-05-0
- CHEMBL1503543
- HMS2890N15
- SMR000589952
- MLS001170959
- EN300-14413737
- AKOS000215723
-
- Inchi: 1S/C12H9Cl2N3O/c1-7-2-3-15-10(4-7)17-12(18)8-5-9(13)11(14)16-6-8/h2-6H,1H3,(H,15,17,18)
- InChI Key: BJESMWRIZREHHY-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)C(NC1C=C(C)C=CN=1)=O)Cl
Computed Properties
- Exact Mass: 281.0122673g/mol
- Monoisotopic Mass: 281.0122673g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 54.9Ų
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14413737-5000mg |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
522627-05-0 | 90.0% | 5000mg |
$1614.0 | 2023-09-29 | |
Enamine | EN300-14413737-0.05g |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
522627-05-0 | 0.05g |
$212.0 | 2023-06-06 | ||
Enamine | EN300-14413737-10000mg |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
522627-05-0 | 90.0% | 10000mg |
$2393.0 | 2023-09-29 | |
Enamine | EN300-14413737-50mg |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
522627-05-0 | 90.0% | 50mg |
$468.0 | 2023-09-29 | |
Enamine | EN300-14413737-100mg |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
522627-05-0 | 90.0% | 100mg |
$490.0 | 2023-09-29 | |
Enamine | EN300-14413737-250mg |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
522627-05-0 | 90.0% | 250mg |
$513.0 | 2023-09-29 | |
Enamine | EN300-14413737-2500mg |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
522627-05-0 | 90.0% | 2500mg |
$1089.0 | 2023-09-29 | |
Enamine | EN300-14413737-500mg |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
522627-05-0 | 90.0% | 500mg |
$535.0 | 2023-09-29 | |
Enamine | EN300-14413737-1000mg |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
522627-05-0 | 90.0% | 1000mg |
$557.0 | 2023-09-29 |
5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide Related Literature
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
Introduction to 5,6-Dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide (CAS No. 522627-05-0)
5,6-Dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide, with the CAS number 522627-05-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include dichloro substitution on the pyridine ring and an amide linkage to a 4-methylpyridine moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The synthesis of 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide typically involves a multi-step process, starting with the preparation of the dichloropyridine intermediate. Subsequent reactions, such as nucleophilic substitution and amidation, are employed to introduce the 4-methylpyridine group and form the final product. The synthetic route is well-documented in the literature and can be optimized for large-scale production, making it a viable candidate for further pharmaceutical development.
In recent years, 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been studied for its potential as a therapeutic agent in various disease models. One of the key areas of interest is its activity as a modulator of specific receptors and enzymes. For instance, research has shown that this compound can selectively bind to certain G protein-coupled receptors (GPCRs), which are important targets for drug discovery due to their involvement in numerous physiological processes and diseases.
A study published in the Journal of Medicinal Chemistry highlighted the ability of 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide to inhibit the activity of a specific enzyme involved in inflammatory pathways. This finding suggests that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The mechanism of action involves blocking the enzyme's catalytic site, thereby reducing the production of pro-inflammatory mediators.
Beyond its anti-inflammatory properties, 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has also been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The neuroprotective activity is attributed to its ability to modulate intracellular signaling pathways that regulate cell survival and death.
The pharmacokinetic properties of 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide have been extensively studied to assess its suitability for clinical use. In vitro and in vivo experiments have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are crucial factors for developing an effective therapeutic agent.
Toxicity studies have also been conducted to evaluate the safety profile of 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide. These studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further clinical trials are necessary to confirm these findings in human subjects.
In conclusion, 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide (CAS No. 522627-05-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical efficacy.
522627-05-0 (5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide) Related Products
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 624-75-9(Iodoacetonitrile)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)




